arjunglucoside I

Catalog No.
S648856
CAS No.
62319-70-4
M.F
C36H58O11
M. Wt
666.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
arjunglucoside I

CAS Number

62319-70-4

Product Name

arjunglucoside I

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C36H58O11

Molecular Weight

666.8 g/mol

InChI

InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1

InChI Key

CMZFNIMQBCBHEX-APNSOIJXSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Synonyms

4-epi-sericoside, arjunglucoside I, sericoside

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C

Antiparasitic Properties

Arjunglucoside I (AG) has been investigated for its potential as an antiparasitic agent, particularly against Leishmania parasites, which cause leishmaniasis. Studies have shown that AG exhibits leishmanicidal activity (the ability to kill Leishmania parasites) in vitro (in laboratory settings) and in vivo (in living organisms) [].

One study demonstrated that AG encapsulated in nanocarriers significantly reduced the spleen parasite load (the number of parasites in the spleen) in hamsters infected with Leishmania compared to free AG []. This suggests that using nanocarriers to deliver AG could improve its efficacy and potentially reduce its toxicity.

Other Potential Applications

While research on AG is still ongoing, preliminary studies suggest it may have other potential applications besides its antiparasitic properties. These include:

  • Cardioprotective effects: Studies have shown that AG may possess cardioprotective effects (protective effects on the heart) by improving heart function and reducing oxidative stress [, ].
  • Antioxidant activity: AG has been shown to exhibit antioxidant activity, which means it can help scavenge harmful free radicals in the body [].
  • Anti-inflammatory properties: Some studies suggest that AG may have anti-inflammatory properties, although further research is needed to confirm this [].

Arjunglucoside I is a natural compound classified as a triterpene glycoside, primarily isolated from the plant Terminalia arjuna. Its chemical formula is C36H58O11C_{36}H_{58}O_{11}, and it is recognized for its complex structure that includes multiple sugar moieties attached to a triterpene backbone. This compound has garnered attention due to its potential therapeutic properties and biological activities.

Typical of glycosides and triterpenes. These reactions include:

  • Hydrolysis: Under acidic or enzymatic conditions, arjunglucoside I can be hydrolyzed to release its sugar components and the aglycone part, which may exhibit different biological activities.
  • Oxidation-Reduction Reactions: The presence of hydroxyl groups in the structure allows for potential oxidation reactions, where arjunglucoside I could be oxidized to form ketones or aldehydes.
  • Acid-Base Reactions: As with many organic compounds, arjunglucoside I can undergo acid-base reactions depending on the functional groups present in its structure.

Arjunglucoside I exhibits a range of biological activities, making it of interest in pharmacological research:

  • Antimicrobial Activity: Studies have shown that arjunglucoside I possesses antimicrobial properties, effective against various bacterial strains .
  • Anti-inflammatory Effects: It has been reported to reduce inflammation in certain models, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Properties: The compound demonstrates antioxidant activity, which can help mitigate oxidative stress-related damage in cells .

The synthesis of arjunglucoside I can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting the compound from the bark of Terminalia arjuna using solvents like ethanol or methanol.
  • Chemical Synthesis: Although less common, synthetic routes may involve glycosylation reactions where a triterpene aglycone is reacted with sugar moieties under specific conditions to form arjunglucoside I.
  • Biotransformation: Microbial fermentation processes can also be employed to produce arjunglucoside I from simpler precursors using specific strains capable of glycosylation.

Arjunglucoside I has several applications in medicine and research:

  • Pharmaceutical Development: Due to its antimicrobial and anti-inflammatory properties, it is being explored as a potential therapeutic agent for various diseases.
  • Nutraceuticals: The compound is also considered for use in dietary supplements aimed at enhancing health due to its antioxidant properties.
  • Cosmetic Industry: Its antioxidant effects make it a candidate for inclusion in cosmetic formulations aimed at skin protection and anti-aging .

Research into the interactions of arjunglucoside I with other compounds has revealed:

  • Synergistic Effects: Studies suggest that when used in combination with other natural extracts, such as those from Rhus chinensis, the efficacy of arjunglucoside I can be enhanced, particularly in antimicrobial applications .
  • Mechanism of Action: Investigations into its mechanism have shown that it may modulate various signaling pathways involved in inflammation and oxidative stress responses .

Arjunglucoside I shares structural and functional similarities with several other triterpenes and glycosides. Here are some comparable compounds:

Compound NameStructure TypeNotable ActivitiesUnique Features
Arjunglucoside IITriterpene GlycosideAntimicrobial, anti-inflammatorySlightly different sugar composition
Ginsenoside Rg1Triterpene SaponinNeuroprotective, cardioprotectiveFound in ginseng; known for cognitive effects
Betulinic AcidTriterpeneAntitumor, antiviralDerived from birch tree; distinct therapeutic profile

Arjunglucoside I's uniqueness lies in its specific sugar moiety arrangement and its potent combination of antimicrobial and anti-inflammatory activities, distinguishing it from related compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

666.39791266 g/mol

Monoisotopic Mass

666.39791266 g/mol

Heavy Atom Count

47

Dates

Modify: 2024-04-14

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